molecular formula C7H3Br5O B1363396 2,3,4,5,6-Pentabromobenzyl alcohol CAS No. 79415-41-1

2,3,4,5,6-Pentabromobenzyl alcohol

Cat. No.: B1363396
CAS No.: 79415-41-1
M. Wt: 502.62 g/mol
InChI Key: KKWHDMUCBWSKGL-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentabromobenzyl alcohol is an organic compound with the molecular formula C7H3Br5O. It is a brominated derivative of benzyl alcohol and is primarily used as an intermediate in the synthesis of flame retardants. This compound is characterized by its high bromine content, which imparts flame-retardant properties, making it valuable in various industrial applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3,4,5,6-Pentabromobenzyl alcohol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to alterations in metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway . Additionally, it can alter gene expression patterns, particularly those related to detoxification and stress response genes. This modulation of cellular processes can have significant implications for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with biomolecules such as proteins and nucleic acids. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and activate detoxification pathways. At higher doses, it can cause significant toxic effects, including severe oxidative damage, inflammation, and even cell death . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of dosage considerations in the study of this compound’s biological effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to detoxification and oxidative stress responses. It interacts with enzymes such as cytochrome P450 and glutathione S-transferases, which play key roles in the metabolism of xenobiotics . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, its binding to intracellular proteins can influence its localization and accumulation within specific tissues, affecting its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is often directed by specific targeting signals and post-translational modifications that guide the compound to its site of action. The presence of this compound in these compartments can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentabromobenzyl alcohol is typically synthesized through the hydrolysis of polymeric brominated flame retardants, such as FR-1025 . The hydrolysis process involves breaking down the polymeric structure to release the pentabromobenzyl alcohol.

Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of brominated flame retardant polymers. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process generally requires the use of strong acids or bases to facilitate the hydrolysis reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentabromobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4,5,6-Pentabromobenzyl alcohol has several scientific research applications, including:

Comparison with Similar Compounds

  • Pentabromophenol
  • Pentabromobenzene
  • Pentabromotoluene

Comparison: 2,3,4,5,6-Pentabromobenzyl alcohol is unique due to its alcohol functional group, which allows for further chemical modifications and applications. In contrast, compounds like pentabromophenol and pentabromobenzene lack this functional group, limiting their versatility in chemical synthesis. Additionally, the presence of the alcohol group in this compound enhances its solubility in various solvents, making it more suitable for certain industrial applications .

Properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWHDMUCBWSKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370053
Record name 2,3,4,5,6-Pentabromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79415-41-1
Record name 2,3,4,5,6-Pentabromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-Pentabromobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How quickly does FR-1025 hydrolyze to form 2,3,4,5,6-pentabromobenzyl alcohol in the environment?

A1: Research suggests that the hydrolysis of FR-1025, producing this compound, is expected to be a relatively slow process. Estimated half-lives (t1/2,hydr) range from less than 0.5 years in marine systems to several years in freshwater environments. [] This indicates that while hydrolysis may not be rapid, it still contributes significantly to the environmental load of this compound over time.

Q2: Are there differences in the hydrolysis rates of FR-1025 and BC-58?

A2: Yes, research indicates that BC-58 hydrolyzes at a much faster rate compared to FR-1025. [] While BC-58 breaks down rapidly in various environments, producing 2,4,6-tribromophenol and eventually tetrabromobisphenol A, FR-1025 hydrolysis to this compound is considerably slower. This difference in hydrolysis rates highlights the importance of considering the environmental persistence of individual brominated flame retardants and their degradation products.

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